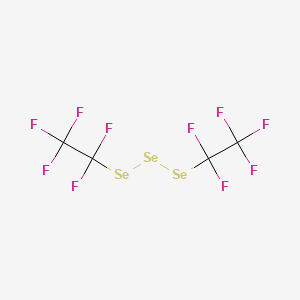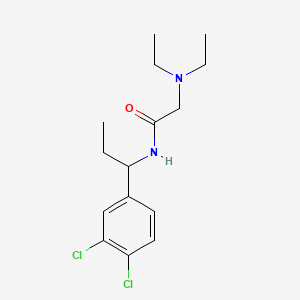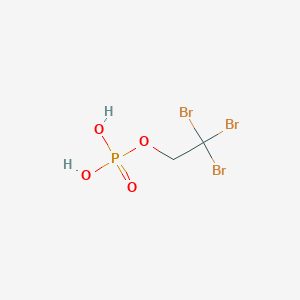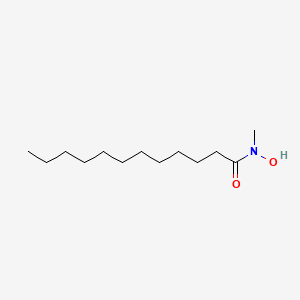
Bis(pentafluoroethyl)triselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluoroethyl)triselane is a chemical compound that consists of three selenium atoms bonded to two pentafluoroethyl groups. This compound is notable for its unique structure and properties, which make it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bis(pentafluoroethyl)triselane typically involves the reaction of tetrafluoroethylene with selenium compounds. For example, solid selenium hexafluoride reacts with tetrafluoroethylene at room temperature to form this compound . The reaction conditions often include the use of solvents such as sulfur dioxide to facilitate the reaction and control the temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving careful control of reaction conditions and purification processes to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluoroethyl)triselane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state selenium compounds.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents that can stabilize the intermediate products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield selenium dioxide, while reduction reactions can produce elemental selenium.
Applications De Recherche Scientifique
Bis(pentafluoroethyl)triselane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organoselenium compounds.
Biology: The compound’s unique properties make it useful in studying the biological effects of selenium-containing compounds.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the field of cancer treatment.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of bis(pentafluoroethyl)triselane involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still being studied, but they are believed to involve the modulation of redox states and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(pentafluoroethyl)triselane include:
- Bis(trifluoromethyl)sulfonyl imide
- Bis(fluorosulfonyl)imide
- Bis(pentafluoroethyl)sulfonyl imide
Uniqueness
This compound is unique due to its specific structure, which includes three selenium atoms and two pentafluoroethyl groups. This structure imparts distinct chemical and physical properties, such as high reactivity and stability under certain conditions, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
51684-79-8 |
|---|---|
Formule moléculaire |
C4F10Se3 |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethyltriselanyl)ethane |
InChI |
InChI=1S/C4F10Se3/c5-1(6,7)3(11,12)15-17-16-4(13,14)2(8,9)10 |
Clé InChI |
UEDNQDJQRBABQN-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)[Se][Se][Se]C(C(F)(F)F)(F)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)



![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)

![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
